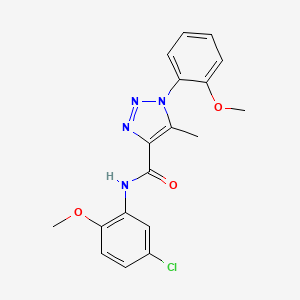

N-(5-chloro-2-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-13-10-12(19)8-9-15(13)25-2)21-22-23(11)14-6-4-5-7-16(14)26-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGJFXVIXSWVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 5-chloro-2-methoxyphenyl azide can react with 2-methoxyphenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.

Carboxamide Formation: The triazole intermediate can then be reacted with methyl isocyanate to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Solvent choice, temperature control, and purification steps are crucial for maintaining product quality.

Types of Reactions:

Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using sodium hydride or potassium carbonate as bases.

Major Products:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-chloro-2-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is C22H20ClN5O3. The compound features a triazole ring, which is known for its stability and ability to interact with various biological targets.

Biological Activities

This compound has been studied for several biological activities:

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit anticancer properties. The triazole ring enhances the compound's ability to inhibit cancer cell proliferation by interfering with specific cellular pathways. For example, studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. The presence of the chloro and methoxy substituents enhances its efficacy against bacterial and fungal strains . A study highlighted its potential as a lead compound for developing new antimicrobial agents .

Anticholinesterase Activity

The triazole derivatives have been explored for their anticholinesterase properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that include cyclization processes to form the triazole ring. Recent advancements in synthetic methodologies have improved yields and purity of this compound .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their anticancer activity. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The compound's structure was optimized to improve its interaction with target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against resistant strains of bacteria. The findings revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibiotic agent .

Comparative Data Table

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The chloro and methoxy groups enhance binding affinity and specificity. Molecular targets may include enzymes involved in cell division and growth, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability but may reduce solubility compared to alkoxy groups (e.g., methoxy, ethoxy) .

- Extended Linkers : Compounds with acetamide chains (e.g., ) show improved binding affinity in kinase assays due to increased flexibility.

- Heterocyclic Cores : Benzoisoxazole-substituted analogs (e.g., ) exhibit higher melting points (>250°C) compared to simpler aryl-substituted derivatives (123–183°C) .

Physicochemical and Spectral Properties

Melting Points and Solubility

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a compound featuring the 1,2,3-triazole moiety, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H18ClN5O3

- Molecular Weight : 377.81 g/mol

- LogP : 4.71

- Polar Surface Area : 64 Ų

These properties suggest a moderate lipophilicity and potential for good membrane permeability, which are crucial for drug-like characteristics.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole ring exhibit significant anticancer properties. The triazole derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines:

- Mechanism of Action : The nitrogen atom in the triazole ring interacts with enzymes involved in cell proliferation and survival pathways. For instance, studies have demonstrated that these compounds can inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .

Case Study: Lung Cancer

A study evaluated the antiproliferative effects of several triazole derivatives against lung cancer cell lines (A549). The compound demonstrated an IC50 value ranging from 0.97 to 74.28 µM across different derivatives tested, indicating promising activity against this type of cancer .

Antimicrobial Activity

The 1,2,3-triazole derivatives also show antimicrobial properties against various pathogens. They have been reported to possess antibacterial and antifungal activities:

- Antibacterial Activity : Compounds have been tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics .

- Antifungal Activity : The triazole ring's structure allows for interaction with fungal enzymes, inhibiting their growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases .

- Cell Cycle Modulation : It induces cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates .

- Synergistic Effects : When combined with other chemotherapeutic agents like sorafenib, it enhances anticancer efficacy through synergistic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.